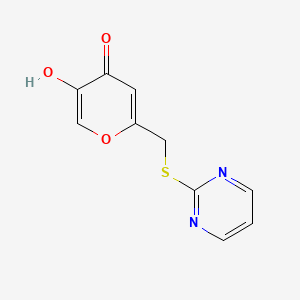
5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Pyran is another important heterocyclic compound in organic chemistry, often found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrimidine and pyran derivatives often involves multicomponent reactions . For example, one study reported the synthesis of a new series of pyrimidine-containing compounds using a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Chemical Reactions Analysis
The chemical reactions involving “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would depend on the specific conditions and reagents used. Pyrimidine and pyran rings can undergo various reactions depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique
Novel Synthesis Methods
Catalyst-Free Synthesis : A catalyst-free synthesis of novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives, involving 2‑hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, highlights a simple, efficient method with high yields and non-column chromatographic separation (Malathi et al., 2021).
Microwave-Assisted Synthesis : Research demonstrates the microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, indicating the effectiveness of microwave irradiation in synthesizing such compounds (Antre et al., 2011).
Advanced Chemical Studies
Quantum-Chemical Study : An investigation into the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one and pyran-4-one derivatives, including 5-hydroxy-2-hydroxymethylpyridin-4(1H)-one, provides insights into their potential binding mechanisms (Rogachevskii et al., 2009).
Synthesis and Characterization : Another study focuses on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a novel derivative of pyrimidine, showing its potential in antibacterial applications (Lahmidi et al., 2019).
Medical and Biological Applications
Antifungal Activity : The synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, achieved under microwave radiation, are explored for their potential antifungal properties (Zhang et al., 2016).
Antitumor and Antibacterial Pharmacophore Sites : Research on pyrazole derivatives identifies antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a promising avenue for future drug discovery (Titi et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with pyrimidine and pyran derivatives, it could be of interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGMECGKVLFSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

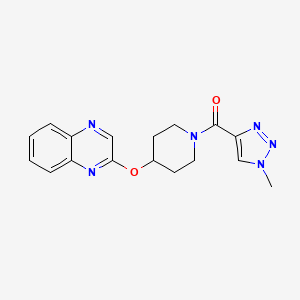
![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
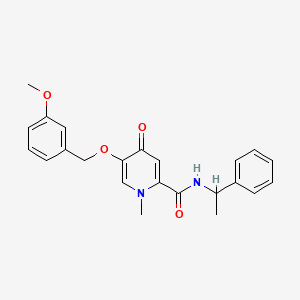
![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)

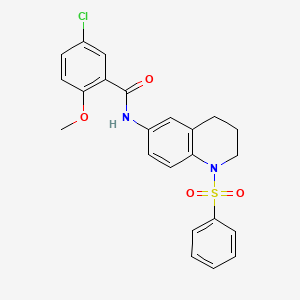

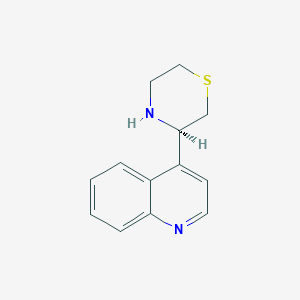
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)